molecular formula C6H5N3O B13937626 5-Acetyl-1H-pyrazole-3-carbonitrile

5-Acetyl-1H-pyrazole-3-carbonitrile

Cat. No.: B13937626
M. Wt: 135.12 g/mol
InChI Key: SJPOZNSBAGRTNR-UHFFFAOYSA-N
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Description

5-Acetyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains both a pyrazole ring and nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1H-pyrazole-3-carbonitrile typically involves multicomponent reactions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in the presence of a solvent like toluene or dichloromethane can yield pyrazole derivatives .

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

5-Acetyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1H-pyrazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrazole ring can engage in π-π stacking interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-acetyl-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-4(10)6-2-5(3-7)8-9-6/h2H,1H3,(H,8,9)

InChI Key

SJPOZNSBAGRTNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NN1)C#N

Origin of Product

United States

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